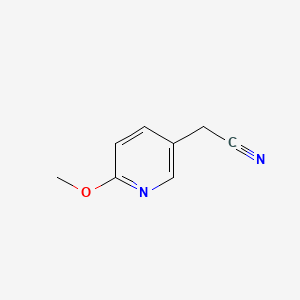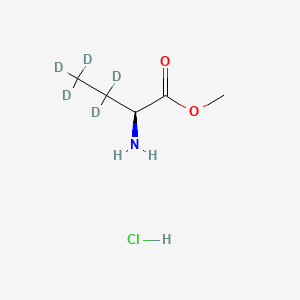
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, also known as Tolterodine Impurity, is a labeled analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This compound is an impurity of Tolterodine, a medication used to treat overactive bladder. The molecular formula of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is C16H13D5O2, and it has a molecular weight of 247.34.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 involves the incorporation of deuterium atoms into the structure of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the fate of Tolterodine and its metabolites.
Medicine: It helps in the development and validation of analytical methods for the quantification of Tolterodine and its impurities.
Industry: It is used in quality control and assurance processes to ensure the purity and efficacy of Tolterodine
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is related to its role as an impurity of Tolterodine. Tolterodine acts as a competitive antagonist of muscarinic receptors, which are involved in bladder contraction. By blocking these receptors, Tolterodine reduces bladder contractions and helps manage overactive bladder symptoms. The labeled analogue, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is used to study the pharmacokinetics and metabolism of Tolterodine.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol: The non-deuterated analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5.
Tolterodine: The parent compound used to treat overactive bladder.
Fesoterodine: Another medication used to treat overactive bladder, similar in structure and function to Tolterodine
Uniqueness
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is unique due to the incorporation of deuterium atoms, which makes it valuable for tracing and studying the metabolic pathways of Tolterodine. This isotopic labeling provides insights into the pharmacokinetics and dynamics of the parent compound, aiding in the development of more effective and safer medications.
Propriétés
Numéro CAS |
1346605-35-3 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
247.349 |
Nom IUPAC |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
Clé InChI |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
Synonymes |
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol-d5; 3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![D-[1,6-13C2]Galactose](/img/structure/B583692.png)



